7-chloro-2-[4-(3-fluorobenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole
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Overview
Description
The compound 7-chloro-2-[4-(3-fluorobenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole is a complex organic molecule that features a combination of benzothiazole, piperazine, and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-2-[4-(3-fluorobenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by reacting 4-chloro-2-aminothiophenol with methyl iodide under basic conditions.
Piperazine Derivatization: The benzothiazole derivative is then reacted with piperazine in the presence of a suitable base, such as potassium carbonate, to form the piperazine-linked intermediate.
Fluorophenyl Addition: Finally, the intermediate is reacted with 3-fluorobenzoyl chloride in the presence of a base like triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
7-chloro-2-[4-(3-fluorobenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro and fluorophenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Oxidized derivatives of the benzothiazole and piperazine rings.
Reduction: Reduced forms of the benzothiazole and fluorophenyl groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-chloro-2-[4-(3-fluorobenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-chloro-2-[4-(3-fluorobenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
7-chloro-2-[4-(3-fluorobenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole: can be compared with other compounds that have similar structural features:
(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-fluorophenyl)methanone: Similar structure but with a different fluorophenyl position.
(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-chlorophenyl)methanone: Similar structure but with a chlorine atom instead of fluorine.
(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylphenyl)methanone: Similar structure but with a methyl group instead of fluorine.
The uniqueness of This compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.
Properties
IUPAC Name |
[4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-fluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClFN3OS/c1-12-5-6-15(20)17-16(12)22-19(26-17)24-9-7-23(8-10-24)18(25)13-3-2-4-14(21)11-13/h2-6,11H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMMMCZAVOFYOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClFN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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